Cas no 3149-25-5 (1,3-dimethyl-1,2-dihydroquinoxalin-2-one)
1,3-dimethyl-1,2-dihydroquinoxalin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dimethylquinoxalin-2(1H)-one
- 1,3-Dimethyl-1H-quinoxalin-2-one
- 1,3-dimethylquinoxalin-2-one
- 2(1H)-Quinoxalinone, 1,3-dimethyl-
- 1,3-Dimethyl-1H-chinoxalin-2-on
- 1,3-Dimethyl-2(1H)-quinoxalinone
- 1,3-dimethyl-2-oxoquinoxaline
- 1,3-DIMETHYL-2-QUINOXALINONE
- 1,3-dimethyl-1,2-dihydroquinoxalin-2-one
- EU-0070464
- AKOS001264555
- A849601
- SCHEMBL3978504
- 3149-25-5
- AB-323/25048506
- CHEMBL348474
- 1,2-Dihydro-1,3-dimethyl-2-oxoquinoxaline
- AM20070340
- CS-0282450
- Z207209754
- NSC-521683
- SR-01000422954-1
- FT-0717447
- SR-01000422954
- 1,3-Dimethyl-2(1H)-quinoxalinone #
- NSC521683
- DTXSID70325898
- HMS1652A13
- F0914-1180
-
- Inchi: 1S/C10H10N2O/c1-7-10(13)12(2)9-6-4-3-5-8(9)11-7/h3-6H,1-2H3
- InChI Key: GRGDSEWMSMJHMU-UHFFFAOYSA-N
- SMILES: O=C1C(C)=NC2C=CC=CC=2N1C
Computed Properties
- Exact Mass: 174.07900
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- PSA: 34.89000
- LogP: 1.24190
1,3-dimethyl-1,2-dihydroquinoxalin-2-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-dimethyl-1,2-dihydroquinoxalin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039284-5g |
1,3-Dimethylquinoxalin-2(1H)-one |
3149-25-5 | 95% | 5g |
$1447.20 | 2023-09-02 | |
| Alichem | A449039284-10g |
1,3-Dimethylquinoxalin-2(1H)-one |
3149-25-5 | 95% | 10g |
$2251.20 | 2023-09-02 | |
| Alichem | A449039284-25g |
1,3-Dimethylquinoxalin-2(1H)-one |
3149-25-5 | 95% | 25g |
$3939.60 | 2023-09-02 | |
| Chemenu | CM141807-1g |
1,3-dimethylquinoxalin-2(1H)-one |
3149-25-5 | 95% | 1g |
$*** | 2023-03-29 | |
| Life Chemicals | F0914-1180-2μmol |
1,3-dimethyl-1,2-dihydroquinoxalin-2-one |
3149-25-5 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F0914-1180-5μmol |
1,3-dimethyl-1,2-dihydroquinoxalin-2-one |
3149-25-5 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F0914-1180-1mg |
1,3-dimethyl-1,2-dihydroquinoxalin-2-one |
3149-25-5 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F0914-1180-2mg |
1,3-dimethyl-1,2-dihydroquinoxalin-2-one |
3149-25-5 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F0914-1180-3mg |
1,3-dimethyl-1,2-dihydroquinoxalin-2-one |
3149-25-5 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F0914-1180-4mg |
1,3-dimethyl-1,2-dihydroquinoxalin-2-one |
3149-25-5 | 90%+ | 4mg |
$99.0 | 2023-05-17 |
1,3-dimethyl-1,2-dihydroquinoxalin-2-one Suppliers
1,3-dimethyl-1,2-dihydroquinoxalin-2-one Related Literature
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Wenxuan Xue,Yingpeng Su,Ke-Hu Wang,Rong Zhang,Yawei Feng,Lindan Cao,Dangfeng Huang,Yulai Hu Org. Biomol. Chem. 2019 17 6654
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2. Quinoxalines and related compounds. Part I. The methylation of some 2- and 3-hydroxyquinoxalinesG. W. H. Cheesman J. Chem. Soc. 1955 1804
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Xinya Liu,Zhuangzhuang Guo,Yanpeng Liu,Xiaoyu Chen,Jingya Li,Dapeng Zou,Yangjie Wu,Yusheng Wu Org. Biomol. Chem. 2022 20 1391
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4. 381. Heterocyclic N-oxides. Part II. Nucleophilic reactions of 1,2-dihydro-2-oxoquinoxaline 4-oxideG. Tennant J. Chem. Soc. 1964 1986
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5. 511. Heterocyclic N-oxides. Part III. Extensions of a quinoxaline N-oxide synthesisG. Tennant J. Chem. Soc. 1964 2666
Additional information on 1,3-dimethyl-1,2-dihydroquinoxalin-2-one
Professional Introduction to 1,3-dimethyl-1,2-dihydroquinoxalin-2-one (CAS No. 3149-25-5)
1,3-dimethyl-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. With the CAS number 3149-25-5, this compound belongs to the quinoxaline class, which is well-known for its broad spectrum of pharmacological applications. The presence of methyl groups at the 1 and 3 positions, along with the dihydroquinoxalinone core structure, imparts distinct chemical and biological characteristics that make it a valuable scaffold for drug discovery.
The structure of 1,3-dimethyl-1,2-dihydroquinoxalin-2-one features a fused bicyclic system consisting of a benzene ring and a pyrazine-like ring, with oxygen and nitrogen atoms incorporated into the system. This arrangement creates a highly versatile platform for further functionalization, enabling researchers to explore various derivatives with tailored properties. The compound’s stability under different conditions and its ability to undergo selective modifications make it an attractive candidate for synthetic chemistry applications.
In recent years, there has been growing interest in quinoxaline derivatives as potential therapeutic agents. These compounds have shown promise in multiple therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The molecular flexibility of 1,3-dimethyl-1,2-dihydroquinoxalin-2-one allows for the design of molecules that can interact with biological targets in specific ways, making it a compelling subject for further investigation.
One of the most intriguing aspects of this compound is its potential role in neurological disorders. Preliminary studies have suggested that derivatives of quinoxaline can modulate neurotransmitter systems, which could be beneficial in treating conditions such as epilepsy and Alzheimer’s disease. The biological activity of 1,3-dimethyl-1,2-dihydroquinoxalin-2-one is thought to stem from its ability to cross the blood-brain barrier and interact with key enzymes and receptors involved in neural function.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 1,3-dimethyl-1,2-dihydroquinoxalin-2-one with greater accuracy. These computational tools have been instrumental in identifying lead compounds for further optimization. By leveraging machine learning algorithms and molecular docking simulations, scientists can accelerate the drug discovery process and identify novel analogs with enhanced potency and selectivity.
The synthesis of 1,3-dimethyl-1,2-dihydroquinoxalin-2-one has been refined over the years through various methodologies. Traditional approaches involve multi-step reactions starting from readily available precursors such as anthranilic acid derivatives. However, modern synthetic strategies often employ catalytic methods that improve yield and reduce environmental impact. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to construct the quinoxaline core efficiently.
In addition to its pharmaceutical applications, 1,3-dimethyl-1,2-dihydroquinoxalin-2-one has shown promise in material science. Its ability to form stable complexes with metals makes it useful in catalysis and as a ligand in coordination chemistry. Researchers are exploring its potential as a building block for advanced materials with unique electronic properties.
The pharmacokinetic profile of this compound is another area of active research. Understanding how 1,3-dimethyl-1,2-dihydroquinoxalin-2-one is metabolized and distributed within the body is crucial for optimizing its therapeutic use. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into its metabolic pathways.
Future research directions may focus on developing prodrugs of 1,3-dimethyl-1,2-dihydroquinoxalin-2-one to enhance its bioavailability or target specific tissues more effectively. Prodrug formulations can improve drug delivery by masking polar functional groups until they reach their site of action inside the body.
The integration of high-throughput screening (HTS) technologies has also revolutionized the way new drugs are discovered. By rapidly testing thousands of compounds against biological targets, researchers can identify promising candidates like 1,3-dimethyl-1,2-dihydroquinoxalin-2-one for further development. This approach has significantly shortened the drug discovery timeline and reduced costs associated with traditional methods.
In conclusion, 1,3-dimethyl-1,2-dihydroquinoxalin-2-one (CAS No. 3149-25-5) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and potential biological activities make it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new insights into its properties, this molecule is poised to play an increasingly important role in modern chemistry and medicine.
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